molecular formula C7H16N2O4S B8105809 N'-(Ethanesulfonyl)(tert-butoxy)carbohydrazide

N'-(Ethanesulfonyl)(tert-butoxy)carbohydrazide

Cat. No.: B8105809
M. Wt: 224.28 g/mol
InChI Key: NXPJUDUNTCNVPB-UHFFFAOYSA-N
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Description

N’-(Ethanesulfonyl)(tert-butoxy)carbohydrazide is a chemical compound characterized by the presence of an ethanesulfonyl group and a tert-butoxycarbonyl group attached to a carbohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(Ethanesulfonyl)(tert-butoxy)carbohydrazide typically involves the reaction of ethanesulfonyl chloride with tert-butoxycarbonyl hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of N’-(Ethanesulfonyl)(tert-butoxy)carbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N’-(Ethanesulfonyl)(tert-butoxy)carbohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of N’-(Ethanesulfonyl)(tert-butoxy)carbohydrazide include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from the reactions of N’-(Ethanesulfonyl)(tert-butoxy)carbohydrazide depend on the type of reaction. Oxidation reactions yield sulfonyl derivatives, reduction reactions produce hydrazine derivatives, and substitution reactions result in the formation of various substituted carbohydrazides .

Scientific Research Applications

N’-(Ethanesulfonyl)(tert-butoxy)carbohydrazide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the protection and deprotection of functional groups.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(Ethanesulfonyl)(tert-butoxy)carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The ethanesulfonyl and tert-butoxycarbonyl groups play a crucial role in modulating the compound’s activity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(Ethanesulfonyl)(tert-butoxy)carbohydrazide is unique due to the presence of both ethanesulfonyl and tert-butoxycarbonyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile reagent in synthetic chemistry and a valuable tool in scientific research .

Properties

IUPAC Name

tert-butyl N-(ethylsulfonylamino)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O4S/c1-5-14(11,12)9-8-6(10)13-7(2,3)4/h9H,5H2,1-4H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPJUDUNTCNVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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